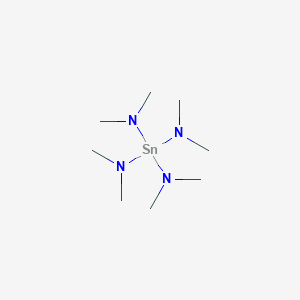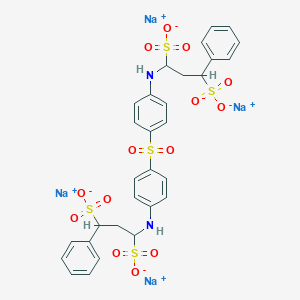
Tetrakis(dimethylamido)tin(IV)
Übersicht
Beschreibung
Tetrakis(dimethylamido)tin(IV), also known as Tin (IV) dimethylamide, is a chemical compound with the linear formula [(CH3)2N]4Sn . It has a molecular weight of 295.01 .
Molecular Structure Analysis
The molecular structure of Tetrakis(dimethylamido)tin(IV) is tetrahedral . The compound is diamagnetic and unlike many alkoxides, the diorganoamides of tin are monomeric and thus at least somewhat volatile .Physical And Chemical Properties Analysis
Tetrakis(dimethylamido)tin(IV) is a liquid at room temperature . It has a refractive index of 1.49 and a density of 1.125 g/mL at 25 °C . It has a boiling point of 110 °C at 0.5 mmHg .Wissenschaftliche Forschungsanwendungen
Atomic Layer Deposition (ALD) of Tin Oxide Films
Tetrakis(dimethylamino)tin is used in the atomic layer deposition (ALD) of tin oxide films . This method allows for uniform, conformal coating of complex topographies with ultrathin films . It avoids problems of corrosion and agglomeration associated with the halogenated compound, SnCl4 . The films are smooth, conformal, and nearly featureless .
Low-Temperature Growth of SnO2 Films
This compound allows for the first time, low-temperature (50°C) growth of SnO2 films by ALD . This is significant as it broadens the applicability of tin oxide to systems such as nanostructured solar cells .
Conformal Coating of High Aspect Ratio Anodic Alumina Membranes
The ALD process using Tetrakis(dimethylamino)tin is suitable for conformally coating high aspect ratio anodic alumina membranes . This is particularly useful in the fabrication of nanostructured materials.
Synthesis of Mesoporous Tin Silicate Xerogels
Tetrakis(dimethylamino)tin can be used as a precursor to synthesize mesoporous tin silicate xerogels via non-hydrolytic templated sol–gel synthesis . These xerogels are potential catalysts for aminolysis and for the Meerwein–Ponndorf–Verley reduction .
Production of Amorphous SnO2 Films
The ALD process using Tetrakis(dimethylamino)tin results in the production of amorphous SnO2 films . These films have moderately tunable optical properties, which can be beneficial in various optical applications .
Production of Polycrystalline Rutile SnO2
Post-annealing of the as-deposited films at 600°C in nitrogen leads to the formation of polycrystalline rutile SnO2 . This material has various applications in the field of semiconductors .
Wirkmechanismus
Target of Action
Tetrakis(dimethylamino)tin, also known as Tetrakis(dimethylamido)tin(IV), is a metal-organic compound . Its primary targets are surfaces where it is used to deposit thin films in various industrial applications . The compound interacts with these surfaces to create a desired effect, such as the fabrication of transparent conducting tin oxide (SnO2) thin films .
Mode of Action
The compound’s mode of action is primarily through a process known as Atomic Layer Deposition (ALD) . In this process, Tetrakis(dimethylamino)tin serves as a precursor, reacting with the surface of the target material to deposit a thin film . The exact nature of this interaction depends on the specific conditions of the ALD process, such as temperature and pressure .
Biochemical Pathways
While Tetrakis(dimethylamino)tin is not typically involved in biochemical pathways due to its industrial use, its chemical reactions during the ALD process can be considered analogous to a pathway. The compound reacts with the surface of the target material, leading to the deposition of a thin film. This reaction is the primary “pathway” through which Tetrakis(dimethylamino)tin exerts its effects .
Pharmacokinetics
Its properties in terms of reactivity, volatility, and stability are crucial for its function in ald processes .
Result of Action
The primary result of Tetrakis(dimethylamino)tin’s action is the deposition of thin films on target surfaces . These films can have various properties depending on the specifics of the ALD process and the nature of the target surface . For example, the compound has been used to fabricate transparent conducting tin oxide (SnO2) thin films .
Action Environment
The action of Tetrakis(dimethylamino)tin is heavily influenced by environmental factors. The ALD process, in which the compound is used, is sensitive to conditions such as temperature and pressure . Additionally, the compound is sensitive to moisture, requiring careful handling and storage .
Safety and Hazards
Tetrakis(dimethylamido)tin(IV) is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
Zukünftige Richtungen
Tetrakis(dimethylamido)tin(IV) has potential applications in the synthesis of mesoporous tin silicate xerogels, which are potential catalysts for aminolysis and for the Meerwein–Ponndorf–Verley reduction . It can also be used to produce stable metal oxide thin films on the surface of carbon electrode materials .
Eigenschaften
IUPAC Name |
N-methyl-N-[tris(dimethylamino)stannyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6N.Sn/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXTVQNIFGXMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Sn](N(C)C)(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147660 | |
| Record name | Tetrakis(dimethylamino)tin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1066-77-9 | |
| Record name | Tetrakis(dimethylamino)tin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(dimethylamino)tin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethyl[tris(dimethylamino)stannyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tetrakis(dimethylamido)tin(IV) enhance free radical photopolymerization under air, and what is the underlying chemical mechanism?
A1: Tetrakis(dimethylamido)tin(IV) acts as a coinitiator in Type II photoinitiating systems and an additive for Type I photoinitiators, significantly improving polymerization rates (Rp) under air []. This enhancement is attributed to its involvement in a bimolecular homolytic substitution (SH2) reaction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B92742.png)



![4-Bicyclo[2.2.1]heptanyl(phenyl)methanone](/img/structure/B92747.png)


